molecular formula C14H27N3O2 B15253327 Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B15253327
M. Wt: 269.38 g/mol
InChI Key: ZEJJUVYIKSWJFY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an aminomethyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the amine group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the tert-butyl and aminomethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, particularly those involving amine and pyrrolidine functionalities.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for use in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)butanoate

Uniqueness

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both aminomethyl and pyrrolidinyl groups in its structure. This combination provides distinct chemical reactivity and biological activity, setting it apart from similar compounds. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-11(8-15)12(10-17)16-6-4-5-7-16/h11-12H,4-10,15H2,1-3H3

InChI Key

ZEJJUVYIKSWJFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2CCCC2)CN

Origin of Product

United States

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